N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide
Description
N-(2-(2-Chlorophenyl)-2-Methoxyethyl)-2-Oxoimidazolidine-1-Carboxamide is a synthetic small molecule characterized by a 2-oxoimidazolidine core substituted with a carboxamide group and a 2-(2-chlorophenyl)-2-methoxyethyl side chain. This structure combines aromatic (chlorophenyl), ether (methoxyethyl), and heterocyclic (imidazolidine) motifs, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-20-11(9-4-2-3-5-10(9)14)8-16-13(19)17-7-6-15-12(17)18/h2-5,11H,6-8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKSRAJCYGCFDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)N1CCNC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific ion channels and its implications in drug resistance mechanisms. This article provides a detailed examination of its biological activity, supported by relevant case studies and research findings.
The compound has been identified as an inhibitor of the Na v1.8 sodium ion channel, which plays a crucial role in pain signaling and neuronal excitability. Inhibition of this channel can lead to analgesic effects, making it a target for pain management therapies . The structural characteristics of the compound suggest that it interacts with the channel in a manner that alters its function, potentially providing therapeutic benefits in conditions characterized by excessive neuronal excitability.
Inhibition of Drug Resistance
Research has indicated that related compounds with similar structural motifs can modulate P-glycoprotein (P-gp) activity, which is critical in the development of multidrug resistance (MDR) in cancer cells. For instance, chlorophenoxazine derivatives have shown efficacy in enhancing the accumulation of vinblastine in drug-resistant cell lines by inhibiting P-gp-mediated efflux . This suggests that this compound may also possess similar properties, potentially reversing drug resistance in certain cancer types.
Case Study 1: Na v1.8 Inhibition
A study detailing the effects of various imidazolidine derivatives on Na v1.8 channels highlighted the efficacy of compounds with similar scaffolds to this compound. These compounds demonstrated dose-dependent inhibition of sodium currents in neuronal cells, correlating with reduced pain signaling pathways .
Case Study 2: Modulation of P-glycoprotein
In another investigation, chlorophenoxazine derivatives were tested for their ability to reverse MDR in cancer cell lines. The findings revealed that certain modifications enhanced the ability to inhibit P-gp effectively, leading to increased intracellular concentrations of chemotherapeutic agents like vinblastine. This study underscores the potential for this compound to similarly influence drug resistance mechanisms .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1.1 Pain Management
The primary application of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-oxoimidazolidine-1-carboxamide is as a Nav1.8 inhibitor. Nav1.8 channels are implicated in the transmission of pain signals, making them a target for analgesic drug development. Inhibitors of this channel can potentially provide relief for various pain disorders, including neuropathic pain and inflammatory pain conditions .
1.2 Treatment of Itch Disorders
Research indicates that compounds like this compound may also be effective in treating itch disorders. The modulation of Nav1.8 activity could help manage acute and chronic itch, which is often challenging to treat with conventional therapies .
Case Studies and Research Findings
Several studies have documented the efficacy of imidazolidine derivatives, including this compound:
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The compound’s closest analogs in the evidence share functional groups (e.g., methoxyethyl, carboxamide) but differ in core heterocycles and substituent patterns:
Key Observations :
- Chlorophenyl vs.
- Methoxyethyl Side Chain : This group is shared with Goxalapladib and the isoindole derivative , suggesting a role in improving solubility or metabolic stability.
- Carboxamide Linkage : Present in all compounds, this moiety is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors). The isoindole derivative’s thiazol-2-yl carboxamide may confer distinct selectivity compared to the target’s imidazolidine-linked carboxamide .
Pharmacokinetic and Pharmacodynamic Considerations
- Metabolic Stability : The methoxyethyl group in the target and Goxalapladib may reduce oxidative metabolism by cytochrome P450 enzymes, a feature advantageous for prolonged half-life .
- Target Selectivity : The imidazolidine core in the target contrasts with the naphthyridine (Goxalapladib) and isoindole () cores, which are associated with kinase or protease inhibition. This suggests divergent biological targets .
- Aromatic Substitution: The 2-chlorophenyl group in the target may enhance receptor binding affinity compared to non-halogenated analogs (e.g., the 4-methylphenyl group in ’s imidazo[1,2-a]pyridine derivative) due to increased electron-withdrawing effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
